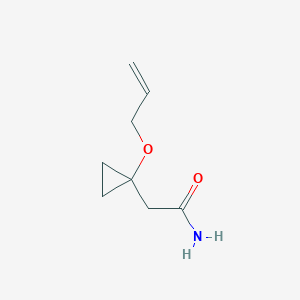

Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI)

Description

Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) is a cyclopropane derivative featuring an acetamide backbone with a propenyloxy (allyloxy) substituent. The cyclopropane ring introduces significant strain, which may enhance reactivity, while the propenyloxy group could influence solubility, stability, and interaction with biological targets. This analysis compares it to structurally related cyclopropane derivatives to infer its properties and behavior.

Properties

CAS No. |

540133-81-1 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

2-(1-prop-2-enoxycyclopropyl)acetamide |

InChI |

InChI=1S/C8H13NO2/c1-2-5-11-8(3-4-8)6-7(9)10/h2H,1,3-6H2,(H2,9,10) |

InChI Key |

BOXMFWIUONUCPI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1(CC1)CC(=O)N |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis via Acyl Chloride Intermediates

A highly efficient and cost-effective method involves the conversion of cyclopropylcarboxylic acids to their corresponding acyl chlorides using oxalyl chloride, followed by immediate coupling with amines to form cyclopropane carboxamides. This one-pot procedure is performed under mild conditions that preserve the reactive cyclopropene double bond and sensitive substituents such as propenyloxy groups.

-

- Treatment of cyclopropylcarboxylic acid with oxalyl chloride generates the acyl chloride intermediate in situ.

- The acyl chloride is then reacted with the appropriate amine to yield the cyclopropaneacetamide derivative.

-

- Avoids isolation of unstable acyl chlorides.

- Compatible with sensitive functional groups.

- Scalable and cost-efficient.

Example : Synthesis of 1-arylcycloprop-2-ene-1-carboxamides was successfully achieved using this method, demonstrating broad substrate scope and high yields (up to 82%).

Cyclopropanation of Phenylacetonitrile Derivatives Followed by Amide Formation

Another approach involves the cyclopropanation of substituted 2-phenyl acetonitrile derivatives using 1,2-dibromoethane under basic conditions to form cyclopropane rings. Subsequent hydrolysis of the nitrile group to carboxylic acid, followed by amide coupling with amines, yields cyclopropaneacetamide derivatives.

-

- α-Alkylation of 2-phenyl acetonitrile with 1,2-dibromoethane in the presence of bases such as potassium carbonate at optimized temperatures (~60 °C).

- Hydrolysis of the nitrile to carboxylic acid using concentrated hydrochloric acid.

- Coupling of the acid with amines to form the amide.

Notes :

Curtius Degradation for Amine Intermediate Preparation

For cyclopropaneacetamide derivatives requiring amine intermediates, Curtius degradation of cyclopropylcarboxylic acids is a useful method.

Process :

- Conversion of cyclopropylcarboxylic acid to acyl azide.

- Thermal rearrangement to isocyanate intermediate.

- Trapping with alcohols or amines to form carbamates or amides.

Example :

-

- Scalable to multi-gram quantities.

- Avoids low yields and impurities associated with other cyclopropanation methods.

Patent-Described Methods for Aromatic Cyclopropane Amides

Patents describe chemical processes for preparing aromatic cyclopropane esters and amides, which are relevant for cyclopropaneacetamide derivatives.

Comparative Data Table of Preparation Methods

In-Depth Research Findings and Notes

The one-pot acyl chloride method is particularly effective for synthesizing cyclopropaneacetamides with sensitive substituents such as propenyloxy groups, which can be easily degraded under harsh conditions.

Cyclopropanation of phenylacetonitrile derivatives allows for structural diversity but requires precise control of reaction temperature to optimize yield and prevent side reactions.

Curtius degradation offers a reliable route to amine intermediates necessary for amide formation, with scalability demonstrated up to 50 g scales.

The presence of strained cyclopropane rings necessitates mild reaction conditions throughout the synthesis to avoid ring opening or rearrangement.

The literature emphasizes the importance of "traceless" generation of reactive intermediates (such as acyl chlorides) to prevent decomposition of sensitive moieties.

Chemical Reactions Analysis

Types of Reactions

Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium tetraoxoferrate (VI) for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) has several scientific research applications:

Synthetic Studies and Derivatives: The compound and its derivatives are studied in synthetic chemistry for the development of new materials and compounds.

Oxidation Processes: Research focuses on the oxidation of secondary alcohols to ketones, which has implications in organic synthesis and industrial processes.

Enzymatic Conversions: The compound is used in enzymatic research to study the conversion of various aryl ketones and 2-alkanones to chiral alcohols.

Kinetics of Oxidation: Studies on the kinetics of oxidation reactions help understand the reactivity and formation of products like ketones.

Resolution of Alcohols: The compound is involved in the resolution of primary alcohols through processes like enzymatic acylation.

Mechanism of Action

The mechanism of action of Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) involves its interaction with molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, such as 1,4-diradicals, during photochemical reactions . These intermediates can undergo further reactions to form various products, influencing the compound’s reactivity and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI). Key differences in substituents, physical properties, and applications are highlighted.

Table 1: Structural and Physical Comparison

Structural Differences and Reactivity

Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) vs. Cyclopropaneacetamide derivatives (e.g., 182623-50-3) :

The propenyloxy group introduces an ether linkage and a conjugated double bond, enhancing susceptibility to oxidation or electrophilic reactions compared to hydroxymethyl or methyl substituents . The amide group in both compounds facilitates hydrogen bonding, but the propenyloxy group may reduce solubility in polar solvents relative to hydroxymethyl derivatives.- Comparison with carboxylic acid derivatives (e.g., 225518-74-1): The acetamide group in the target compound lacks the acidic protons present in carboxylic acids, likely reducing its reactivity in acid-base interactions.

Amine derivatives (e.g., 503417-29-6) : The amine group in 503417-29-6 confers basicity and nucleophilicity, contrasting with the acetamide’s neutral character. The methylphenyl substituent may enhance lipophilicity compared to the propenyloxy group .

Biological Activity

Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) is a compound with the CAS number 540133-81-1 and a molecular formula of C8H13NO2. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H13NO2 |

| Molar Mass | 155.19 g/mol |

| IUPAC Name | Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) |

| CAS Number | 540133-81-1 |

Antimicrobial Properties

Research indicates that cyclopropaneacetamide derivatives exhibit antimicrobial properties. For instance, studies have shown that certain modifications to the cyclopropaneacetamide structure can enhance its efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways crucial for bacterial survival.

Anticancer Potential

Cyclopropaneacetamide has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For example, a study demonstrated that specific analogs of cyclopropaneacetamide could inhibit the proliferation of HeLa cells, a common cervical cancer cell line, by inducing G1 phase arrest and promoting apoptosis.

The biological activity of cyclopropaneacetamide is attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

- Inhibition of Enzymatic Activity : Cyclopropaneacetamide may inhibit enzymes involved in critical metabolic pathways.

- Modulation of Signaling Pathways : The compound can affect signaling cascades that regulate cell growth and survival.

- Induction of Apoptosis : By activating apoptotic pathways, cyclopropaneacetamide can lead to programmed cell death in malignant cells.

Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of cyclopropaneacetamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antimicrobial activity. The study concluded that cyclopropaneacetamide could serve as a lead compound for developing new antibiotics.

Study 2: Anticancer Efficacy

In another research project, cyclopropaneacetamide was tested on various cancer cell lines, including breast and lung cancer models. The findings revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. The researchers noted that the compound's ability to induce apoptosis was linked to increased levels of reactive oxygen species (ROS) within the cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.